1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one
Description
1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a piperidin-2-one derivative featuring a hydroxyiminoethyl group attached to a para-substituted phenyl ring. The hydroxyimino group (-NOH) enhances hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability . Piperidin-2-one derivatives are widely explored for their roles as enzyme inhibitors, anti-inflammatory agents, and antioxidants, making this compound a candidate for therapeutic development .
Properties
CAS No. |
1807938-87-9 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3 |
InChI Key |
QNRVQALPKDWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one with analogous piperidin-2-one derivatives, focusing on structural features, biological activities, and physicochemical properties:
Key Observations:
Structural Modifications and Activity: The hydroxyiminoethyl group in this compound distinguishes it from simpler analogs like 4-(hydroxyimino)piperidin-2-one. This group likely enhances solubility and target engagement compared to halogenated derivatives (e.g., 1-(4-iodophenyl)piperidin-2-one) . The cinnamate hybrid (2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate) demonstrates the impact of ester linkages on bioactivity, showing potent LOX inhibition .
Synthetic Routes: Suzuki coupling and nucleophilic substitutions are common methods for introducing aryl groups to the piperidin-2-one core (e.g., ). The hydroxyimino group is typically introduced via oxime formation using hydroxylamine .
Pharmacokinetic Predictions :
- Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) is observed in most analogs, suggesting oral bioavailability. However, halogenated derivatives may exhibit higher LogP values, affecting permeability .
Research Findings and Implications
Anti-Inflammatory Potential: The cinnamate hybrid () shows LOX inhibition, a key pathway in inflammation. This suggests that this compound could be optimized for dual COX/LOX inhibition, reducing side effects associated with traditional NSAIDs .
Antioxidant Activity: Hydroxyimino and phenyl groups contribute to radical scavenging. The target compound’s structure aligns with antioxidants like ascorbic acid in hydrogen-donating capacity .
Structural Limitations: Halogenated analogs (e.g., 1-(4-iodophenyl)piperidin-2-one) may face metabolic instability due to dehalogenation, whereas hydroxyimino derivatives could offer improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
